molecular formula C7H9BrN2O2 B2956346 methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate CAS No. 2091858-06-7

methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate

Cat. No.: B2956346
CAS No.: 2091858-06-7
M. Wt: 233.065
InChI Key: YDNDESFAXPCVDJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate is an organic compound with the molecular formula C₇H₉BrN₂O₂ It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • Methyl 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetate
  • Methyl 2-(4-fluoro-1-methyl-1H-pyrazol-3-yl)acetate

Uniqueness

This makes it a versatile intermediate in organic synthesis and enhances its utility in medicinal chemistry .

Properties

IUPAC Name

methyl 2-(4-bromo-1-methylpyrazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNDESFAXPCVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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